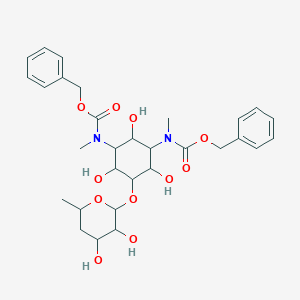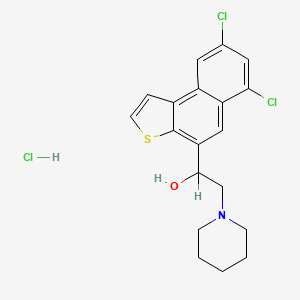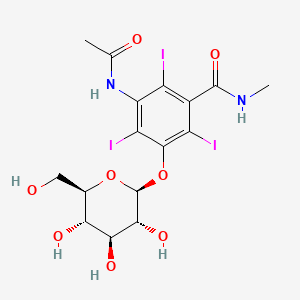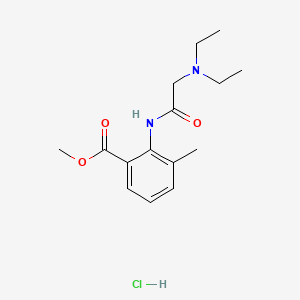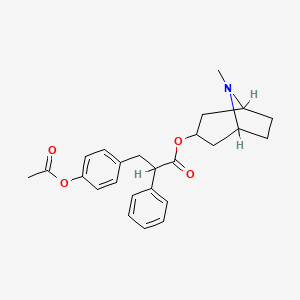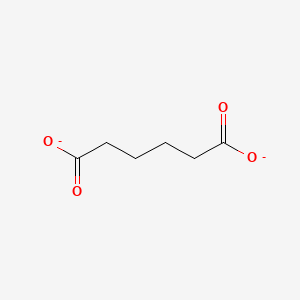
Fluorure de cadmium
Vue d'ensemble
Description
Cadmium fluoride, also known as Cadmium fluoride, is a useful research compound. Its molecular formula is CdF2 and its molecular weight is 150.41 g/mol. The purity is usually 95%.
The exact mass of the compound Cadmium fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cadmium fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cadmium fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sondes fluorescentes
Le fluorure de cadmium est utilisé dans le développement de sondes fluorescentes {svg_1}. Ces sondes sont des outils puissants pour la détection du cadmium en raison de leur commodité, de leur sensibilité et de leur capacité de bio-imagerie {svg_2}. Elles sont d'une grande importance dans les domaines de la biologie, de l'environnement et de la médecine {svg_3}.
Développement de capteurs
Le this compound joue un rôle crucial dans le développement de capteurs {svg_4}. Par exemple, un groupe de recherche a synthétisé une sonde en insérant un groupe amide dans le fluorophore 8-aminoquinoléine et un site chélatant de propargylamine {svg_5}. Cette sonde a montré une réponse de fluorescence ratiométrique sélective et distincte à Zn2+ et Cd2+ {svg_6}.
Production industrielle et agricole
Le cadmium, un métal lourd qui existe largement dans la production industrielle et agricole, peut induire une variété de maladies chez les organismes {svg_7}. Par conséquent, sa détection, pour laquelle le this compound est utilisé, est d'une grande importance {svg_8}.
Bio-imagerie
Le this compound est utilisé en bio-imagerie grâce aux capacités des sondes fluorescentes {svg_9}. Ces sondes aident à la détection du cadmium, ce qui est crucial dans divers domaines {svg_10}.
Études environnementales
Dans le domaine des études environnementales, le this compound est utilisé pour la détection du cadmium, un métal lourd qui existe largement dans la production industrielle et agricole {svg_11}. Sa détection est importante car elle peut induire une variété de maladies chez les organismes {svg_12}.
Physiologie végétale
Le stress cadmique peut améliorer ou accélérer certaines réponses physiologiques et biochimiques chez les plantes, entraînant une augmentation de la teneur en chlorophylle {svg_13}. Le this compound, étant un composé de cadmium, peut être utilisé dans la recherche connexe {svg_14}.
Mécanisme D'action
- One notable target is the blood-brain barrier (BBB) . When cadmium fluoride is inhaled or ingested, it can weaken the BBB’s integrity, potentially affecting brain health .
- These released electrons contribute to n-type conductivity , creating a hydrogenic donor level. This property is relevant for its use in electronic applications .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Orientations Futures
Cadmium is a heavy metal which exists widely in industrial and agricultural production and can induce a variety of diseases in organisms . Therefore, its detection is of great significance in the fields of biology, environment and medicine . Fluorescent probe has been a powerful tool for cadmium detection because of its convenience, sensitivity, and bioimaging capability . In the future, researchers hope to design cadmium fluorescent probes with higher selectivity, sensitivity and practicability .
Analyse Biochimique
Biochemical Properties
Cadmium fluoride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. Cadmium fluoride has been shown to interact with various enzymes, including those involved in oxidative stress responses. For instance, cadmium fluoride can inhibit the activity of superoxide dismutase, an enzyme responsible for the dismutation of superoxide radicals into oxygen and hydrogen peroxide . This inhibition leads to an increase in oxidative stress within cells. Additionally, cadmium fluoride can bind to proteins containing thiol groups, leading to the formation of cadmium-thiol complexes that can disrupt protein function and structure .
Cellular Effects
Cadmium fluoride exerts various effects on different types of cells and cellular processes. In hepatocytes, cadmium fluoride has been shown to induce oxidative stress, mitochondrial dysfunction, and apoptosis . The compound triggers the production of reactive oxygen species, leading to lipid peroxidation and protein carbonylation. These oxidative modifications can impair cellular function and viability. Furthermore, cadmium fluoride can activate inflammatory signaling pathways, such as the nuclear factor kappa B (NF-kB) pathway, resulting in the upregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . These cellular effects highlight the potential toxicity of cadmium fluoride in biological systems.
Molecular Mechanism
The molecular mechanism of cadmium fluoride involves several key processes. At the molecular level, cadmium fluoride can bind to and inhibit the activity of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase . This inhibition leads to an accumulation of reactive oxygen species, causing oxidative damage to cellular components. Additionally, cadmium fluoride can interfere with mitochondrial function by disrupting the mitochondrial membrane potential and inducing mitochondrial swelling . This disruption impairs the electron transport chain, leading to decreased ATP production and increased production of reactive oxygen species. Furthermore, cadmium fluoride can modulate gene expression by activating transcription factors like NF-kB, which regulates the expression of genes involved in inflammation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cadmium fluoride can change over time. Studies have shown that cadmium fluoride is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Short-term exposure to cadmium fluoride can lead to acute oxidative stress and inflammation, while long-term exposure can result in chronic cellular damage and apoptosis . Additionally, cadmium fluoride can undergo degradation in biological systems, leading to the formation of cadmium ions and fluoride ions, which can further contribute to its toxic effects .
Dosage Effects in Animal Models
The effects of cadmium fluoride vary with different dosages in animal models. At low doses, cadmium fluoride may not induce significant toxic effects, but at higher doses, it can cause severe toxicity . In animal studies, high doses of cadmium fluoride have been associated with hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often dose-dependent, with higher doses leading to more pronounced cellular damage and dysfunction. Additionally, threshold effects have been observed, where certain doses of cadmium fluoride can trigger specific toxic responses, such as oxidative stress and apoptosis .
Metabolic Pathways
Cadmium fluoride is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The compound can interact with enzymes involved in the antioxidant defense system, such as superoxide dismutase and glutathione peroxidase . These interactions can disrupt the normal functioning of these enzymes, leading to an imbalance in the cellular redox state. Additionally, cadmium fluoride can affect metabolic flux by altering the levels of key metabolites, such as glutathione and reactive oxygen species . These changes in metabolic pathways can contribute to the overall toxic effects of cadmium fluoride in biological systems.
Transport and Distribution
Cadmium fluoride is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via specific transporters, such as divalent metal transporter 1 (DMT1), which facilitates the uptake of cadmium ions . Once inside the cells, cadmium fluoride can bind to intracellular proteins and accumulate in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This accumulation can lead to localized oxidative stress and cellular damage. Additionally, cadmium fluoride can be distributed to different tissues in the body, with higher concentrations often found in the liver, kidneys, and brain .
Subcellular Localization
The subcellular localization of cadmium fluoride plays a crucial role in its activity and function. Cadmium fluoride can localize to specific cellular compartments, such as the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, cadmium fluoride can accumulate in the endoplasmic reticulum, leading to endoplasmic reticulum stress and the activation of the unfolded protein response . These subcellular localizations are often mediated by targeting signals and post-translational modifications that direct cadmium fluoride to specific organelles. The precise localization of cadmium fluoride within cells can influence its overall toxic effects and cellular responses.
Propriétés
IUPAC Name |
difluorocadmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2FH/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEULQCPJDDSLD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Cd]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdF2 | |
| Record name | cadmium fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064878 | |
| Record name | Cadmium fluoride (CdF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless chunks; [MSDSonline] | |
| Record name | Cadmium fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8425 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7790-79-6 | |
| Record name | Cadmium fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium fluoride (CdF2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium fluoride (CdF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of cadmium fluoride?
A1: The molecular formula of cadmium fluoride is CdF2. Its molecular weight is 150.41 g/mol.
Q2: What is the crystal structure of cadmium fluoride?
A2: Cadmium fluoride crystallizes in the cubic fluorite structure. []
Q3: What are the optical properties of cadmium fluoride?
A3: Cadmium fluoride is transparent from the ultraviolet to the infrared regions of the electromagnetic spectrum. It exhibits a wide transmission range, making it suitable for various optical applications. [, , ]
Q4: How does the addition of rare-earth ions influence the properties of cadmium fluoride?
A4: Doping cadmium fluoride with rare-earth ions can significantly alter its optical and electrical properties. For instance, it can induce luminescence, making it suitable for applications in photonics. [, , ]
Q5: Can you describe the Raman spectrum of cadmium fluoride?
A5: The Raman spectrum of pure CdF2 reveals its fundamental transverse and longitudinal optical modes. These data contribute to calculating its damping constant, static dielectric constant, and effective charge. []
Q6: What happens to cadmium fluoride at high temperatures?
A6: At high temperatures, cadmium fluoride can undergo thermal expansion and exhibit changes in its dielectric properties. [, ]
Q7: How is cadmium fluoride used in holography?
A7: Cadmium fluoride doped with specific impurities like gallium (Ga) or indium (In) exhibits photochromic properties. This characteristic enables their use in real-time holography, as they can record phase holograms and respond to a wide range of optical frequencies. []
Q8: Can cadmium fluoride be used as a catalyst?
A8: Yes, cadmium fluoride demonstrates catalytic activity in various chemical reactions. For instance, it has been explored as a catalyst in the hydration of acetylene to produce acetaldehyde and acetone. [, ]
Q9: How does cadmium fluoride act as a catalyst in acetylene hydration?
A9: Research suggests that cadmium fluoride can act as a bifunctional catalyst in this reaction. This property enables it to facilitate both the adsorption of reactants and the subsequent formation of desired products. []
Q10: Have molecular dynamics simulations been used to study cadmium fluoride?
A10: Yes, molecular dynamics simulations have been employed to investigate various aspects of cadmium fluoride, such as its melting behavior, eutectic composition in solid solutions, and glass-forming ability. []
Q11: Can you elaborate on the use of simulations to understand cadmium fluoride's role in tribology?
A11: Large-scale molecular dynamics simulations have been instrumental in studying the tribological properties of cadmium fluoride. This includes investigating its behavior under stress, its interactions with other materials at the nanoscale, and phenomena like superionic conductivity, which influences friction and wear. []
Q12: Is cadmium fluoride toxic?
A12: Yes, cadmium fluoride is considered toxic. Studies in rats have shown that intravenous administration can lead to severe hepatic damage, renal injury, and abnormal serum electrolytes. [, ]
Q13: What is the known lethal dose of cadmium fluoride?
A13: The 24-hour LD50 of cadmium fluoride in rats after intravenous administration is reported to be 3.29 mg/kg. []
Q14: What specific organs are most affected by cadmium fluoride toxicity?
A14: The liver and kidneys are the primary target organs affected by cadmium fluoride toxicity. Acute exposure can lead to severe damage to these organs. [, ]
Q15: Are there long-term effects associated with cadmium fluoride exposure?
A15: While research on the long-term effects of cadmium fluoride is limited, the compound's chemical similarity to other cadmium-containing substances suggests a potential for chronic toxicity upon prolonged exposure. [, ]
Q16: How does doping with other elements affect the properties of cadmium fluoride?
A16: Doping cadmium fluoride with elements like sodium, yttrium, or other rare earth metals can significantly influence its electrical conductivity, defect chemistry, and optical properties. This doping strategy is often used to tailor the material for specific applications. [, , , , , ]
Q17: Can you explain the concept of "bistable donors" in the context of cadmium fluoride?
A17: In cadmium fluoride doped with certain impurities, like indium, a phenomenon called "bistable donors" arises. This refers to the impurity existing in two different states within the material's band structure: a strongly localized state and a weakly localized state. These states influence the material's optical and electronic properties. []
Q18: How does cadmium fluoride contribute to research in organic light-emitting diodes (OLEDs)?
A18: Research explores the use of cadmium fluoride as a component in OLEDs. Specifically, praseodymium-ytterbium-codoped lead-cadmium fluoride glass is being investigated for its up-conversion luminescent properties, aiming to create efficient blue light-emitting materials. []
Q19: What are the environmental concerns related to cadmium fluoride?
A19: Given its toxicity profile, the release of cadmium fluoride into the environment poses significant concerns. Strategies for mitigating its environmental impact and ensuring responsible waste management practices are crucial areas of focus. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



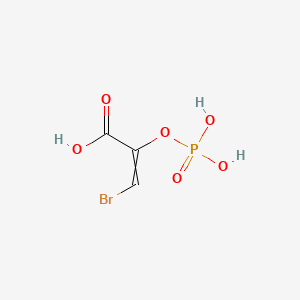
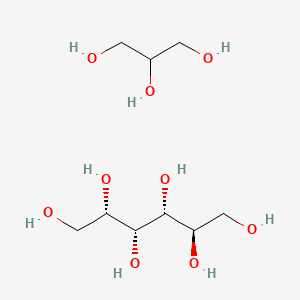
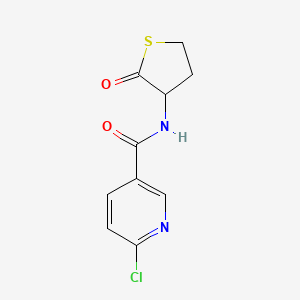
![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)
